Anguibactin is synthesized by Vibrio anguillarum, specifically from strains that harbor the pJM1 plasmid, which contains the necessary biosynthetic genes. This plasmid-mediated system includes genes responsible for both the synthesis and transport of anguibactin, making it a vital component for bacterial survival and pathogenicity in iron-depleted environments .
The biosynthesis of anguibactin involves a series of enzymatic reactions encoded by specific genes located on the pJM1 plasmid. The key genes identified include angR and fatA, which are crucial for the biosynthesis and transport of anguibactin, respectively. The synthesis pathway is characterized by an assembly line mechanism, where modular enzymes work sequentially to construct the complex structure of anguibactin .
Anguibactin has a complex molecular structure that allows it to effectively bind iron. The molecular formula of anguibactin is C₁₄H₁₉N₃O₄S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.
Anguibactin primarily participates in complexation reactions with ferric ions. The binding affinity of anguibactin for iron is significantly higher than that of many competing ligands in biological systems, which enhances its effectiveness as a siderophore.
This reaction is critical for facilitating iron uptake in bacteria under nutrient-limited conditions.
The mechanism of action for anguibactin involves its ability to sequester iron from the environment and deliver it to bacterial cells. Once bound to ferric ions, the ferric-anguibactin complex is recognized by specific receptors on the bacterial surface.
Anguibactin exhibits several notable physical and chemical properties:
Anguibactin has significant scientific applications due to its role in microbial iron acquisition. Its study contributes to understanding bacterial pathogenesis and can inform strategies for developing antimicrobial agents.
Iron is indispensable for bacterial cellular functions, including:
Hosts exploit this dependency by deploying iron-withholding proteins:
Siderophores like anguibactin counteract this by:
Table 1: Key Siderophores in Marine Pathogens
Siderophore | Producing Organism | Chemical Class | Virulence Role | |
---|---|---|---|---|
Anguibactin | Vibrio anguillarum (pJM1⁺ strains) | Mixed (catechol/hydroxamate) | Essential for septicemia in fish | |
Vanchrobactin | Vibrio anguillarum (pJM1⁻ strains) | Catecholate | Moderate virulence enhancement | |
Vibriobactin | Vibrio cholerae | Catecholate | Intestinal colonization | |
Trivanchrobactin | Vibrio sp. DS40M4 | Tris-catechol amide | Iron scavenging in marine environments | [3] [4] [10] |
Marine ecosystems present unique challenges for iron acquisition:
Anguibactin production is environmentally regulated by:
Ecological implications include:
Table 2: Biogeography of Anguibactin-Producing Strains
Geographic Origin | Host/Source | Serotype | Genetic Platform | |
---|---|---|---|---|
Pacific Northwest (USA) | Coho salmon (Oncorhynchus kisutch) | O1 | Plasmid pJM1 | |
Atlantic Canada | Lumpfish (Cyclopterus lumpus) | O1 | Chromosomal (pJM1 absent) | |
Mediterranean | Sea bass (Dicentrarchus labrax) | O1 | Plasmid pJM1 | |
North Sea | Marine sediments | Non-pathogenic | Absent | [7] [9] |
Historical Timeline
Taxonomic Distribution
Anguibactin production is primarily associated with:
Table 3: Anguibactin-Producing Strains and Genomic Context
Strain | Taxonomic Identity | Genetic Platform | Pathogenicity | |
---|---|---|---|---|
775 | Vibrio anguillarum O1 | Plasmid pJM1 | High virulence in salmonids | |
NB10 | Vibrio anguillarum O1 | Plasmid pJM1 | Atlantic salmon pathogen | |
J360 | Vibrio anguillarum O1 | Chromosomal (no pJM1) | Causes vibriosis in lumpfish | |
BAA-1116 | Vibrio harveyi | Chromosomal | Non-pathogenic to fish | |
DS40M4 | Vibrio campbellii | Chromosomal | Produces trivanchrobactin | [1] [2] [7] |
Evolutionary studies indicate:
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